molecular formula C15H13NO2S2 B2993487 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 22191-27-1

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No.: B2993487
CAS No.: 22191-27-1
M. Wt: 303.39
InChI Key: LLKHKFXJLZDESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione is a heterocyclic compound that features a benzothiazine core structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione typically involves the reaction of benzyl mercaptan with 1,4-benzothiazine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen atoms from the benzothiazine ring.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated benzothiazine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione
  • 3-(ethylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione
  • 3-(propylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Uniqueness

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione is unique due to the presence of the benzylsulfanyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to its methyl, ethyl, or propyl analogs .

Properties

IUPAC Name

3-benzylsulfanyl-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-20(18)11-15(16-13-8-4-5-9-14(13)20)19-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHKFXJLZDESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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